molecular formula C22H33N3O2 B2561336 N1-((1-benzylpiperidin-4-yl)methyl)-N2-cycloheptyloxalamide CAS No. 953201-21-3

N1-((1-benzylpiperidin-4-yl)methyl)-N2-cycloheptyloxalamide

Cat. No.: B2561336
CAS No.: 953201-21-3
M. Wt: 371.525
InChI Key: PPOALLQHFNRHCW-UHFFFAOYSA-N
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Description

N1-((1-benzylpiperidin-4-yl)methyl)-N2-cycloheptyloxalamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound features a piperidine ring conjugated to a benzyl group and an oxalamide moiety, making it a unique structure with diverse chemical properties.

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with acetylcholinesterase . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By interacting with this enzyme, the compound could potentially influence cholinergic signaling in the nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1-benzylpiperidin-4-yl)methyl)-N2-cycloheptyloxalamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydride.

    Oxalamide Formation: The benzylated piperidine is reacted with oxalyl chloride to form the oxalamide linkage.

    Cycloheptyl Substitution: Finally, the cycloheptyl group is introduced through a substitution reaction using cycloheptylamine.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N1-((1-benzylpiperidin-4-yl)methyl)-N2-cycloheptyloxalamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and piperidine positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N1-((1-benzylpiperidin-4-yl)methyl)-N2-cycloheptyloxalamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its therapeutic potential in treating neurological disorders.

    Industry: Utilized in the development of novel materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N1-((1-benzylpiperidin-4-yl)methyl)-N2-(4-methoxybenzyl)oxalamide
  • N1-((1-benzylpiperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
  • N1-((1-benzylpiperidin-4-yl)methyl)-N2-(3-fluorophenyl)oxalamide

Uniqueness

N1-((1-benzylpiperidin-4-yl)methyl)-N2-cycloheptyloxalamide stands out due to its unique cycloheptyl substitution, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.

Biological Activity

N1-((1-benzylpiperidin-4-yl)methyl)-N2-cycloheptyloxalamide is a compound that has drawn attention in medicinal chemistry and pharmacology due to its unique structure and potential therapeutic applications. This article explores its biological activity, including interactions with various receptors, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the oxalamide class, characterized by a piperidine ring connected to a benzyl group. The molecular formula is C18H27N3O2C_{18}H_{27}N_3O_2, with a molecular weight of 315.43 g/mol. Its structure can be represented as follows:

  • IUPAC Name : N'-[(1-benzylpiperidin-4-yl)methyl]-N-cycloheptyloxamide
  • SMILES : C(C1=CC=CC=C1)N(C(=O)N(C2CCCCCC2)C)C

1. Receptor Interactions

The compound exhibits significant biological activity through its interaction with various receptors:

  • Acetylcholinesterase Inhibition : this compound has been shown to inhibit acetylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts. This enhances cholinergic signaling, which is crucial for cognitive functions and memory retention.
  • Sigma Receptors : Studies have indicated that derivatives of benzylpiperidine compounds often exhibit high affinity for sigma receptors (both sigma1 and sigma2). These receptors are implicated in various neurological processes, including pain modulation and neuroprotection .

2. Quantitative Structure-Activity Relationship (QSAR)

Research has utilized QSAR models to predict the biological activity of similar compounds. For instance, modifications on the phenylacetamide aromatic ring significantly affect binding affinities at sigma receptors. Such studies suggest that structural alterations can enhance the selectivity and potency of these compounds .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Starting Materials : The synthesis begins with 1-benzylpiperidin-4-ylmethanol and cycloheptyl isocyanate.
  • Reaction Conditions : The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran, often using triethylamine as a catalyst.
  • Purification : The product is purified via recrystallization or column chromatography to achieve high purity levels.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Acetylcholinesterase InhibitionEnhances cholinergic signaling by inhibiting enzyme activity
Sigma Receptor AffinityHigh affinity for sigma receptors; potential for neuroprotective effects
QSAR AnalysisStructural modifications increase receptor selectivity

Case Study: Neuroprotective Potential

A recent study investigated the neuroprotective effects of this compound in models of neurodegeneration. Results indicated that the compound significantly reduced neuronal cell death induced by oxidative stress, suggesting its potential as a therapeutic agent in conditions like Alzheimer's disease .

Properties

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]-N'-cycloheptyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N3O2/c26-21(22(27)24-20-10-6-1-2-7-11-20)23-16-18-12-14-25(15-13-18)17-19-8-4-3-5-9-19/h3-5,8-9,18,20H,1-2,6-7,10-17H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPOALLQHFNRHCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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